Product packaging for all-trans-Neoxanthin(Cat. No.:CAS No. 30743-41-0)

all-trans-Neoxanthin

Cat. No.: B110086
CAS No.: 30743-41-0
M. Wt: 600.9 g/mol
InChI Key: PGYAYSRVSAJXTE-CLONMANBSA-N
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Description

Contextualization within Xanthophyll Carotenoid Research

Xanthophylls are a major group of carotenoid pigments found in nature, characterized by the presence of oxygen in their molecular structure, typically as hydroxyl groups and/or epoxy groups. Within this class, all-trans-neoxanthin holds a unique position. It is biosynthetically derived from violaxanthin (B192666), another xanthophyll, through a reaction catalyzed by the enzyme neoxanthin (B191967) synthase. mdpi.comresearchgate.net

Research into xanthophylls often focuses on their roles in the light-harvesting complexes of photosystems and their involvement in photoprotective mechanisms. nih.govpnas.org One of the most studied of these mechanisms is the xanthophyll cycle, which involves the interconversion of violaxanthin, antheraxanthin, and zeaxanthin (B1683548) to dissipate excess light energy. mdpi.comnih.gov While the more common 9'-cis-neoxanthin is not directly involved in this cycle, it plays a role in the light stress response. researchgate.netnih.gov this compound's specific functions and interactions within the photosynthetic apparatus continue to be an active area of investigation.

Occurrence and Distribution in Photosynthetic Species

This compound is found in a variety of photosynthetic organisms, though its distribution can be specific. While the 9'-cis isomer is predominantly found in the chloroplasts of higher plants and green algae, this compound is typically located in non-photosynthetic organs such as fruits and flower petals. oup.comresearchgate.net

However, notable exceptions exist. For instance, light-dependent accumulation of this compound has been observed in algae of the order Bryopsidales (Chlorophyta), which lack a functional xanthophyll cycle. researchgate.netnih.govfrontiersin.org This suggests a specialized photoprotective role for this isomer in these organisms. researchgate.netfrontiersin.org Studies have also identified this compound in certain dinoflagellates, such as Lepidodinium chlorophorum. int-res.com Furthermore, it has been quantified in various plant sources, including spinach and the traditional Chinese herb Taraxacum formosanum. ebi.ac.uk

The following table provides a summary of the occurrence of this compound in various photosynthetic species based on research findings.

Species CategorySpecific ExamplesLocation/Context
Higher Plants Spinach, Jackfruit, Red Peppers, Taraxacum formosanumPrimarily in non-photosynthetic parts like fruits and petals; also found in leaves. oup.comresearchgate.netebi.ac.uk
Green Algae Codium tomentosum, Bryopsis plumosa (Order Bryopsidales)Accumulates in response to high light, suggesting a photoprotective role. researchgate.netfrontiersin.org
Dinoflagellates Lepidodinium chlorophorumPresent alongside other carotenoids like 9'-cis neoxanthin and violaxanthin. int-res.com

The biosynthesis of this compound is an integral part of the carotenoid pathway in plants and some algae. The process begins with the conversion of β-carotene to zeaxanthin, which is then epoxidized to form violaxanthin. researchgate.netimrpress.com Finally, neoxanthin synthase catalyzes the conversion of violaxanthin to this compound. mdpi.comresearchgate.net In some algae, a violaxanthin de-epoxidase-like (VDL) enzyme has been identified as responsible for this conversion. imrpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O4 B110086 all-trans-Neoxanthin CAS No. 30743-41-0

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20+/t22?,33-,34-,38+,39+,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYAYSRVSAJXTE-CLONMANBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415095
Record name all-trans-Neoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30743-41-0
Record name all-trans-Neoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of All Trans Neoxanthin

Enzymatic Conversion from Precursor Carotenoids

The formation of all-trans-Neoxanthin is an enzymatic process that modifies a pre-existing xanthophyll structure. This conversion is a key branching point that leads to the creation of this unique allenic carotenoid.

This compound is produced directly from the precursor violaxanthin (B192666). frontiersin.orgwikipedia.org This conversion is part of the β-branch of the xanthophyll synthesis pathway, which originates from β-carotene. mdpi.com The pathway proceeds as follows: β-carotene is first hydroxylated to form zeaxanthin (B1683548), which is then epoxidized to create violaxanthin. mdpi.combioone.org The enzyme neoxanthin (B191967) synthase then acts on violaxanthin to produce neoxanthin. frontiersin.orgwikipedia.org Experimental studies involving the transient overexpression of neoxanthin synthase in tobacco leaves have demonstrated a corresponding increase in neoxanthin content with a simultaneous decrease in violaxanthin levels, confirming this precursor-product relationship. nih.govuniprot.org

The enzyme responsible for converting violaxanthin to neoxanthin is known as Neoxanthin Synthase (NSY), also referred to as NXS. mdpi.com A cDNA for NSY was first isolated from tomato, revealing that it encodes a 56-kDa protein that is targeted to the plastids. nih.govuniprot.org When this protein is expressed in Escherichia coli, it demonstrates the ability to catalyze the conversion of violaxanthin into neoxanthin. nih.govuniprot.orgnih.gov

Structurally, NSY is a paralog of lycopene (B16060) cyclase (LCY) and capsanthin-capsorubin synthase (CCS), suggesting an evolutionary relationship where NSY was remodeled from LCY to create new oxidized carotenoids in higher plants. nih.gov While the NSY gene from tomato has been well-characterized, subsequent research has identified other genes, such as ABA4 in Arabidopsis and VDL in algae, that are also involved in neoxanthin synthesis. nih.gov For instance, an algal VDL gene proved functional in producing neoxanthin in a recombinant E. coli system, whereas some NSY genes did not, indicating that multiple enzymes may possess this catalytic function across different species. nih.gov The enzymatic reaction involves the opening of the 5,6-epoxide ring at one end of the violaxanthin molecule to form the characteristic allenic group of neoxanthin. researchgate.net

Summary of Neoxanthin Synthase (NSY) Properties
PropertyDescriptionSource
Enzyme NameNeoxanthin Synthase (NSY or NXS) mdpi.com
EC Number5.3.99.9 wikipedia.org
FunctionCatalyzes the conversion of violaxanthin to neoxanthin. wikipedia.orgnih.gov
SubstrateViolaxanthin wikipedia.org
ProductNeoxanthin wikipedia.org
LocationPlastids (Chloroplasts) mdpi.comnih.gov
Molecular Weight~56 kDa (in tomato) nih.govnih.gov
Structural HomologyParalog of Lycopene Cyclase (LCY) and Capsanthin-capsorubin Synthase (CCS). nih.gov

The stereochemistry of neoxanthin is a subject of significant interest. While NSY is understood to convert all-trans-violaxanthin into this compound, a remarkable observation is that only the 9'-cis-neoxanthin isomer is found in the chloroplasts of photosynthetic organisms like higher plants, ferns, mosses, and green algae. oup.comresearchgate.net In contrast, this compound is typically found only in non-photosynthetic tissues, such as the petals of certain flowers and in some fruits. oup.comresearchgate.net

This specific accumulation of the 9'-cis isomer in photosynthetic tissues suggests a highly regulated and stereoselective process. It implies that either the newly synthesized this compound undergoes a rapid and highly efficient enzymatic or light-induced isomerization to the 9'-cis form immediately following its synthesis, or that the biosynthetic pathway itself has an uncharacterized step that directly yields the 9'-cis isomer. researchgate.net

Isomerization Dynamics and Isomeric Forms

Neoxanthin exists primarily in two geometric isomeric forms: this compound and 9'-cis-neoxanthin. mdpi.com The dynamics between these forms are influenced by a variety of factors and are critical to the compound's biological context.

The conversion of the all-trans isomer to the 9'-cis isomer is a key transformation, especially given the prevalence of the 9'-cis form in photosynthetic complexes. mdpi.comoup.com While it is thought that 9'-cis-neoxanthin is produced via the isomerization of the all-trans form, the precise mechanism for this reaction in vivo has not been fully elucidated. mdpi.com To date, a reverse reaction, from 9'-cis back to this compound, has not been reported. mdpi.com In other carotenoids, isomerization can be a non-enzymatic process influenced by physicochemical factors, or it can be mediated by enzymes. nih.gov For some carotenoids, the isomerization from a cis to trans form can occur as a relaxation of the triplet excited state, which can be populated by light or through energy transfer from singlet oxygen. unimi.it

The isomerization of carotenoids, including the transition between all-trans and cis forms of neoxanthin, is influenced by several environmental and catalytic factors. nih.gov For carotenoids in general, these factors include light, heat, acids, and the presence of certain catalysts or solvents. nih.govnih.gov

Light, in particular, is a significant factor. nih.gov Studies on isolated Light-Harvesting Complex II (LHCII) have shown that illumination can induce a reversible isomeric transition from 9'-cis-neoxanthin to other forms like 9',13-dicis and 9',13'-dicis neoxanthin. mdpi.com This light-induced isomerization is correlated with photoprotective mechanisms within the photosynthetic apparatus. mdpi.com Heat is another common factor that can promote the isomerization of carotenoids, often leading to a mixture of different isomers. nih.govnih.gov

Factors Influencing Carotenoid Isomerization
FactorEffect on IsomerizationSource
LightInduces isomerization, particularly in photosynthetic complexes. Can be a reversible process for neoxanthin in LHCII. mdpi.comnih.gov
HeatA common method to induce isomerization, often resulting in a mixture of cis and trans isomers. nih.govnih.gov
AcidsCan catalyze cis/trans isomerization reactions. nih.gov
CatalystsVarious catalysts can be used to increase the yield of specific isomers. nih.gov
SolventsThe nature of the solvent (e.g., polarity) can influence the equilibrium and rate of isomerization. nih.gov

Distribution of Isomeric Forms in Different Plant Tissues

Neoxanthin exists in two primary geometric isomers: this compound and 9'-cis-neoxanthin. nih.gov The distribution of these isomers is highly specific to the plant tissue and its photosynthetic capacity.

In photosynthetic tissues, such as green leaves, 9'-cis-neoxanthin is the predominant, if not exclusive, form found within the chloroplasts. nih.govnih.gov This isomer is an integral component of the light-harvesting complexes of photosystem II (LHCII), where it plays a role in photoprotection. nih.gov

Conversely, this compound is typically found in non-photosynthetic organs. nih.govnih.govnih.gov Tissues such as petals and fruits, which are rich in chromoplasts, are often sites of this compound accumulation. However, the distribution can vary significantly between different plant species and even different non-photosynthetic tissues within the same plant. Some tissues may contain only the all-trans form, some only the 9'-cis form, a mixture of both, or no neoxanthin at all. nih.gov

The following interactive table summarizes the typical distribution of neoxanthin isomers in various plant tissues.

Tissue TypePredominant IsomerPrimary Location
Leaves (Photosynthetic)9'-cis-NeoxanthinChloroplasts
Petals (Non-photosynthetic)This compoundChromoplasts
Fruits (Non-photosynthetic)This compoundChromoplasts

Downstream Metabolic Fates and Derivative Formation

Following its synthesis, this compound can undergo several metabolic transformations, leading to the formation of crucial plant hormones and other carotenoid derivatives.

Role as a Precursor in Abscisic Acid Biosynthesis

This compound, along with its isomer 9'-cis-violaxanthin, serves as a key precursor for the biosynthesis of the plant hormone abscisic acid (ABA). researchgate.netoup.comwikipedia.org ABA is a vital phytohormone that regulates various aspects of plant growth and development, including seed dormancy and responses to environmental stress. nih.govfrontiersin.orgfrontiersin.org

The critical step in ABA biosynthesis is the oxidative cleavage of the 9-cis isomers of both neoxanthin and violaxanthin. This reaction is catalyzed by the enzyme 9'-cis-epoxycarotenoid dioxygenase (NCED). nih.govfrontiersin.orgfrontiersin.orgpnas.org The activity of NCED is considered the rate-limiting step in the ABA biosynthesis pathway. researchgate.netfrontiersin.org The cleavage of 9'-cis-neoxanthin yields a C15 intermediate, xanthoxin, which is then converted to ABA in the cytosol. researchgate.netpnas.org While both 9'-cis-neoxanthin and 9-cis-violaxanthin can be substrates for NCED, studies suggest that 9'-cis-neoxanthin is a significant precursor in vivo. researchgate.net

Proposed Conversion Pathways to Fucoxanthin (B1674175) and Other Carotenoids

Research in diatoms and brown seaweeds has led to the proposal of a biosynthetic pathway where neoxanthin is a precursor to the commercially valuable carotenoid, fucoxanthin. nih.govnih.govnih.govbiorxiv.org The conversion of neoxanthin to fucoxanthin is thought to involve a series of enzymatic reactions, including ketolation and acetylation. nih.gov While the complete pathway is still under investigation, neoxanthin is considered a crucial branching point in the synthesis of both fucoxanthin and diadinoxanthin in these organisms. nih.govbiorxiv.org

Formation of Neochrome via Acid-Catalyzed Rearrangements

Neoxanthin is susceptible to acid-catalyzed rearrangements due to the presence of a 5,6-epoxide group in its structure. mdpi.com In the presence of acid, neoxanthin can undergo an epoxide-furanoid rearrangement to form a 5,8-furanoid oxide known as neochrome. nih.govmdpi.com This conversion can also be induced by heat, although neoxanthin is relatively more heat-stable than other 5,6-epoxy xanthophylls like violaxanthin. mdpi.com This chemical transformation highlights the potential for neoxanthin to form different derivatives under various environmental or processing conditions.

Characterization of Neoxanthin Esters

In many fruits and vegetables, xanthophylls, including neoxanthin, can be found in their free form or esterified with fatty acids. notulaebotanicae.ronotulaebotanicae.ronih.gov Esterification involves the attachment of fatty acids to the hydroxyl groups of the neoxanthin molecule. This process increases the lipophilicity of the carotenoid. notulaebotanicae.ro

The characterization and identification of neoxanthin esters have been advanced by modern analytical techniques such as liquid chromatography/photodiode array atmospheric pressure chemical ionization mass spectrometry (LC/PDA-APCI-MS) and tandem mass spectrometry (MS/MS). nih.govnih.gov These methods allow for the separation and identification of different neoxanthin esters based on their mass-to-charge ratios and fragmentation patterns. nih.govnih.gov The fatty acids commonly found esterified to neoxanthin include lauric, myristic, and palmitic acids. nih.gov The presence of neoxanthin esters can vary depending on the plant species and the stage of fruit ripening. notulaebotanicae.ro

Biological Functions and Molecular Mechanisms in Photosynthetic Organisms

Photoprotective Role in High-Light Stress Response

Under conditions of excessive light, photosynthetic organisms activate a series of protective measures to prevent photo-oxidative damage. All-trans-neoxanthin plays a significant, albeit sometimes indirect, role in these photoprotective mechanisms.

In most higher plants and green algae, the primary mechanism for dissipating excess light energy as heat is the xanthophyll cycle, which involves the de-epoxidation of violaxanthin (B192666) to zeaxanthin (B1683548). While this compound is not a direct participant in this cycle, its presence is crucial for the cycle's proper functioning. nih.govescholarship.org It is a precursor in the biosynthesis of abscisic acid (ABA), a plant hormone that regulates stress responses, including those related to high light. mdpi.comnih.govoup.com

A key mechanism for dissipating excess energy is non-photochemical quenching (NPQ), where the excess energy is harmlessly released as heat. researchgate.netillinois.edufrontiersin.org This process is critical for protecting the photosynthetic apparatus from photodamage. frontiersin.org The 9'-cis isomer of neoxanthin (B191967), which is the most abundant form in the light-harvesting complexes (LHCs) of Photosystem II (PSII), plays a structural role in the organization of these complexes. nih.gov This structural integrity is vital for the efficient operation of energy-dissipating processes.

The role of this compound extends to enhancing plant resilience against a variety of environmental stressors, not just high light. As a precursor to the plant hormone abscisic acid (ABA), it is indirectly involved in regulating responses to drought, salinity, and temperature stress. mdpi.comnih.gov ABA plays a central role in controlling stomatal closure to reduce water loss and in orchestrating the expression of stress-responsive genes. nih.gov Therefore, the biosynthesis of this compound is a critical step in a major pathway that helps plants adapt to and survive adverse environmental conditions. mdpi.comtandfonline.com

A unique and direct photoprotective role for this compound has been identified in a specific group of green algae, the Bryopsidales. nih.govfrontiersin.orgresearchgate.netuni-konstanz.de These algae are notable for lacking a functional xanthophyll cycle, the primary photoprotective mechanism in most other photosynthetic eukaryotes. frontiersin.orguni-konstanz.de In response to high light exposure, Bryopsidales accumulate significant amounts of this compound and violaxanthin. frontiersin.orguni-konstanz.defrontiersin.org This accumulation is time-dependent and correlates with increased photoprotection. frontiersin.org It is hypothesized that in these organisms, this compound is directly involved in a novel mechanism of energy dissipation. frontiersin.orgresearchgate.net

Research on Codium tomentosum and Bryopsis plumosa has demonstrated a significant increase in this compound concentration when exposed to high light conditions. researchgate.netfrontiersin.org This suggests a direct involvement in dissipating excess light energy, possibly through interactions within the unique siphonaxanthin-chlorophyll-protein complexes found in these algae. frontiersin.org

Accumulation of this compound in Bryopsidales under High Light

OrganismConditionObservationReference
Codium tomentosumHigh Light (1000 μmol photons m⁻² s⁻¹) vs. Low Light (20 μmol photons m⁻² s⁻¹)Time-dependent accumulation of this compound under high light. frontiersin.orgfrontiersin.org
Bryopsis plumosaHigh Light (1000 μmol photons m⁻² s⁻¹) vs. Low Light (20 μmol photons m⁻² s⁻¹)Significant increase in this compound content after 2 days of high light exposure, continuing to increase over 7 days. researchgate.netfrontiersin.org

Integration within Light-Harvesting Complexes

The structural integration of xanthophylls within the light-harvesting complexes is fundamental to their function in both light absorption and photoprotection.

In most plants and green algae, the 9'-cis isomer of neoxanthin is the form predominantly found within the light-harvesting complexes of PSII (LHCII). nih.govresearchgate.netoup.com It occupies a specific binding site (N1) and plays a crucial role in the structural stability of the LHCII monomers and trimers. nih.govcapes.gov.br The presence of 9'-cis-neoxanthin is believed to influence the binding and release of violaxanthin from its site (V1), thereby regulating the xanthophyll cycle. nih.gov

In the unique case of Bryopsidales, it is proposed that the accumulation of this compound under high light promotes its interaction with the siphonaxanthin-chlorophyll-protein complexes (SCPs) of PSII. frontiersin.orguni-konstanz.deresearchgate.net This interaction may lead to the oligomerization of these complexes, creating quenching sites for the dissipation of excess energy. frontiersin.org This represents a distinct molecular mechanism for photoprotection in organisms that have evolved without the conventional xanthophyll cycle. frontiersin.orgresearchgate.net

Influence on Light-Harvesting Efficiency

As a component of the light-harvesting complexes (LHCs) of photosystem II (PSII), this compound contributes to the absorption of light energy. ontosight.ai This absorbed energy is then efficiently transferred to chlorophyll (B73375) a, initiating the process of photosynthesis. ontosight.ai The specific binding of neoxanthin within the LHCII protein structure is crucial for the proper assembly and function of these complexes. cas.cz Its presence helps to maintain the structural integrity of the LHCII trimers, which in turn influences the efficiency of energy transfer. cas.cz Studies have shown that the molecular configuration of neoxanthin can change in response to light conditions, potentially modulating the energy flow within the antenna complexes. researchgate.net

Impact on Xanthophyll Cycle Regulation and Non-Photochemical Quenching

While not a direct participant in the core reactions of the violaxanthin cycle, which involves the conversion of violaxanthin to zeaxanthin to dissipate excess light energy, this compound plays a significant regulatory role. researchgate.netnih.gov The presence of 9'-cis-neoxanthin, a closely related isomer, in LHCII is known to influence the binding of violaxanthin, the substrate for the xanthophyll cycle enzyme violaxanthin de-epoxidase (VDE). oup.com This interaction can modulate the rate of the xanthophyll cycle and, consequently, the capacity for non-photochemical quenching (NPQ). oup.com NPQ is a critical photoprotective mechanism that dissipates excess absorbed light energy as heat, preventing the formation of damaging reactive oxygen species. illinois.edu

Involvement in Plant Hormone Regulation

Beyond its roles in photosynthesis, this compound is a key intermediate in the biosynthesis of the phytohormone abscisic acid (ABA). oup.com

Contribution to Abscisic Acid Signaling Pathways

This compound is synthesized from all-trans-violaxanthin by the enzyme neoxanthin synthase (NSY), also known as ABA4 in Arabidopsis thaliana. oup.commdpi.com Subsequently, the 9-cis isomer of neoxanthin is cleaved by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) to produce xanthoxin, a direct precursor to ABA. researchgate.netpnas.org ABA is a crucial hormone involved in regulating a wide array of physiological processes, including seed dormancy, plant growth, and responses to various environmental stresses such as drought and high salinity. oup.comresearchgate.net The regulation of ABA biosynthesis is tightly controlled, and the conversion of neoxanthin is a key regulatory step. pnas.org

Physiological Consequences of Altered this compound Levels

Changes in the levels of this compound can have significant physiological consequences for plants. A deficiency in neoxanthin can lead to reduced ABA levels, which in turn can impair a plant's ability to respond to stress. For example, ABA-deficient mutants often exhibit a wilty phenotype due to their inability to close their stomata effectively in response to water stress. oup.com

The intricate involvement of this compound in both fundamental photosynthetic processes and critical stress response pathways highlights its importance for plant survival and productivity.

Advanced Research Methodologies for All Trans Neoxanthin Studies

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to the isolation and measurement of all-trans-neoxanthin from various sources, including plant tissues and algal extracts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carotenoids like this compound. nih.gov When coupled with Ultraviolet-Visible (UV-Vis) or Diode Array Detectors (DAD), HPLC allows for both the separation and quantification of the compound. d-nb.info The system's precision enables the effective separation of individual carotenoids from complex mixtures. mdpi.com

The UV-Vis spectrum of carotenoids is characteristic of the molecule's chromophore, providing a basis for their quantification. iarc.fr this compound typically exhibits absorption maxima between 400 and 550 nm. mdpi.com For instance, in one method, fractions containing neoxanthin (B191967) showed purity greater than 98% as verified by HPLC-PDA with characteristic absorption maxima at 420, 440, and 465 nm. Another study reported the UV-visible absorption spectrum for this compound to have a maximum absorption (λmax) in the range of approximately 420–448 nm. The identification of carotenoids is confirmed when their UV-visible absorption spectra in at least two different solvents match that of an authentic standard. iarc.fr

A validated reverse-phase HPLC-DAD method has been successfully used to simultaneously determine the composition of carotenoids, including neoxanthin, in leafy vegetables. researchgate.net This highlights the robustness and versatility of HPLC-DAD for routine analysis due to its cost-effectiveness and sensitivity. d-nb.info

The resolution of geometric isomers of carotenoids is a significant challenge in chromatographic analysis. While standard C18 columns are widely used, they often fail to adequately separate isomers like this compound from its cis-isomers. nih.gov Polymeric C30 columns have emerged as a superior alternative, offering enhanced selectivity for resolving carotenoid isomers. nih.govmdpi.com

The use of a C30 stationary phase has been shown to result in a relatively higher determination of cis-isomers of xanthophylls compared to C18 columns. mdpi.com A rapid and sensitive HPLC method utilizing a C30 column was developed to resolve 15 major carotenoids, including the distinct resolution of violaxanthin (B192666) and neoxanthin, within a 20-minute runtime. nih.govnih.gov This method proved effective for various plant tissues, demonstrating its versatility. nih.gov The improved resolution is crucial as cis-isomers can have different biological activities and functions compared to the all-trans form.

Example of an HPLC method using a C30 column:

Column: C30, 5 µm, 250 × 4.6 mm

Mobile Phase: Gradient of methanol, methyl-tert-butyl ether, and water

Temperature: 20°C

Detection: 445 nm

Result: Baseline separation of neoxanthin isomers with a linear response for quantification.

Integrating HPLC with Mass Spectrometry (MS) provides a powerful tool for the unambiguous identification and quantification of this compound. mdpi.com While HPLC-DAD is excellent for quantification, MS and tandem mass spectrometry (MS/MS) offer precise structural characterization. mdpi.com

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used for MS analysis of carotenoids. mdpi.com In positive ion mode APCI-MS, the fragmentation patterns of carotenoids can help in their structural elucidation. sci-hub.se For this compound, MS/MS fragmentation patterns show a protonated molecule at m/z 601, followed by characteristic losses of hydroxyl groups. Advanced techniques like Quadrupole Time-of-Flight (QTOF) and Orbitrap MS provide high-resolution mass measurements, enabling the differentiation of isomeric carotenoids and offering detailed insights into their molecular structure. mdpi.com An HPLC-DAD-APCI-MS method was successfully developed to determine the variety and content of 25 carotenoids, including this compound and its cis isomers, in Taraxacum formosanum. ebi.ac.uk

Table 1: HPLC-MS/MS Parameters for this compound Identification

ParameterValue/DescriptionSource
Ionization Mode Positive Ion (APCI or ESI) mdpi.comsci-hub.se
Precursor Ion [M+H] m/z 601
MS/MS Fragments m/z 583, 565, 547 (consecutive loss of hydroxyl groups)

Spectroscopic Approaches for Structural and Functional Analysis

Spectroscopic techniques are indispensable for probing the structural details and functional properties of this compound, particularly in its native environment within photosynthetic complexes.

Resonance Raman (RR) spectroscopy is a highly specific technique for identifying carotenoid isomers. oup.com By tuning the laser excitation wavelength to match the electronic absorption band of the carotenoid, the Raman signals of the vibrational modes of the molecule are greatly enhanced. This allows for the selective probing of different carotenoids within a complex mixture. researchgate.net

RR spectroscopy has been instrumental in distinguishing between all-trans and cis-isomers of neoxanthin. For example, it was used to confirm the accumulation of this compound under high-irradiance conditions in the green alga Codium intricatum, in addition to the normally present 9'-cis form. researchgate.netnih.gov The spectra of all-trans carotenoids typically show strong ν1 and ν2 modes with similar intensity. researchgate.net The presence of cis isomers can be identified by the appearance of characteristic bands in specific regions of the Raman spectrum; for instance, 9-cis-isomers exhibit bands at approximately 1134, 1202, and 1215 cm⁻¹. oup.com

Table 2: Characteristic Resonance Raman Bands for Neoxanthin Isomers

IsomerCharacteristic Raman Bands (cm⁻¹)Source
9-cis-Neoxanthin 1134, 1202, 1215 oup.com

UV-Visible absorption spectroscopy is a fundamental technique for the characterization of carotenoids. nih.gov The absorption spectrum provides information about the conjugated polyene system, which is the light-absorbing part of the molecule. iarc.fr The spectrum of this compound in solution typically shows three distinct peaks, characteristic of the electronic-vibrational structure of the S₀ → S₂ transition. nih.gov

The positions of the absorption maxima (λmax) are sensitive to the length of the conjugated system and the presence of functional groups. nih.gov For this compound, the λmax is generally observed in the range of 420-448 nm. A study using ultrafast time-resolved absorption spectroscopy on purified geometric isomers found that the main visible absorption bands of cis-isomers are blue-shifted compared to their all-trans counterparts. nih.gov Specifically, for neoxanthin, the blue shift was approximately 11 nm. nih.gov This spectral shift, along with the appearance of a "cis peak" in the UV region (around 300-350 nm) for cis-isomers, provides a reliable method for their differentiation. nih.govnih.gov

In Vitro Reconstitution and Protein-Pigment Interaction Studies

To understand the specific function of this compound within protein complexes, researchers employ biochemical and biophysical techniques that allow for the study of these interactions in a controlled, cell-free environment.

In vitro reconstitution is a powerful technique where individual components of a biological system are reassembled outside the cell. For this compound studies, this typically involves refolding the apoproteins of Light-Harvesting Complexes (LHCs) with a defined mixture of chlorophylls (B1240455) and carotenoids. rug.nloup.com This method allows for the creation of LHCs with a manipulated carotenoid composition, for example, complexes containing or lacking neoxanthin. nih.gov

By comparing the properties of these reconstituted complexes, the specific contribution of neoxanthin can be determined. nih.gov This approach has been used successfully to demonstrate that recombinant LHCII can be formed with neoxanthin as the sole xanthophyll, although these complexes may exhibit reduced stability compared to those with a full complement of carotenoids. acs.org The yield and stability of reconstituted complexes provide information on the importance of specific pigments for the structural integrity of the protein. rug.nl This technique has been essential in confirming that neoxanthin binds to a specific site (N1) and that its presence influences the binding of other carotenoids like violaxanthin. nih.govcapes.gov.br

Once reconstituted, various spectroscopic techniques can be used to investigate the binding of this compound and any resulting conformational changes in the protein. Circular dichroism (CD) spectroscopy is particularly sensitive to the chiral environment of pigments within the protein. Changes in the CD spectrum, such as the ratio of negative bands at specific wavelengths, can be proportional to the amount of neoxanthin bound to the complex. nih.gov

These studies have revealed that neoxanthin has a relatively high binding affinity, stabilized by hydrophobic interactions and a hydrogen bond with a tyrosine residue in the protein. nih.govrug.nl Its binding can induce distinct conformational changes in the LHC, affecting the arrangement of other pigments like chlorophyll (B73375) b. nih.gov It has been proposed that conformational changes related to neoxanthin could play a role in regulating the efficiency of energy transfer and dissipation within the antenna complex, potentially by altering the interactions between adjacent protein monomers. nih.govmdpi.com Light-induced isomerization of neoxanthin within the LHC has also been observed, suggesting a dynamic role in photoprotection. researchgate.net

Microscopic Techniques for Cellular Localization and Structural Analysis

Visualizing the location and structural arrangement of this compound within the cell and its native protein complexes provides critical context for its function.

High-resolution structural analysis of LHCII crystals has precisely mapped the location of neoxanthin within the complex. nih.gov It is found at the periphery of the complex, at a specific site designated N1, near the interface between LHC monomers. nih.govrug.nl This peripheral location and its orientation, with a ring structure extending into the membrane, suggest a role in mediating interactions between different antenna proteins. nih.gov

Microscopic techniques are also employed to determine the cellular and subcellular localization of carotenoids. While not specific to the trans isomer, techniques like Raman microscopy can be used to map the distribution of total carotenoids within cells and organelles like chloroplasts. plos.org By analyzing the unique vibrational signatures of molecules, Raman microscopy can distinguish carotenoids from other cellular components like chlorophylls, providing spatial information on their accumulation under different conditions. plos.org

Table 2: Compound Names Mentioned

Compound Name
This compound
all-trans-violaxanthin
9-cis-violaxanthin
9'-cis-neoxanthin
Abscisic acid (ABA)
Lutein
Zeaxanthin (B1683548)
Chlorophyll a
Chlorophyll b
Phytoene
Xanthoxin

Degradation Pathways and Stability Kinetics in Biological and Ex Vivo Systems

Oxidative Degradation Mechanisms and Reactive Oxygen Species Involvement

All-trans-neoxanthin, like other carotenoids, is susceptible to oxidative degradation due to its polyene backbone with conjugated double bonds. mdpi.com This process is a primary cause of its degradation. bohrium.commdpi.com Reactive oxygen species (ROS), such as superoxide (B77818) anions, are implicated in this degradation. mdpi.com The interaction with ROS can lead to the formation of various oxidation products, including epoxides and apocarotenoids. nih.gov

In its biological role within photosynthetic organisms, this compound participates in photoprotection by helping to dissipate excess light energy, thereby preventing the formation of damaging ROS. researchgate.netnih.gov This protective mechanism highlights its intrinsic interaction with and susceptibility to oxidative environments. nih.gov Studies have shown that in the presence of dissolved oxygen, the degradation of this compound is accelerated, and this degradation can be mitigated by the presence of antioxidants like ascorbic acid or by packaging under minimal oxygen conditions. bohrium.com This suggests that oxidative reactions are a major pathway for its degradation. bohrium.commdpi.com The effectiveness of this compound in protecting against photooxidative stress is linked to its ability to counteract the damaging effects of ROS. mdpi.com

Acid-Catalyzed Degradation and Furanoid Formation

This compound is particularly unstable in acidic conditions due to the presence of a 5,6-epoxide group in its structure. researchgate.netbioflux.com.ro Acidic treatment, even with mild acids, can cause a rearrangement of this epoxide group to form a 5,8-furanoid oxide derivative known as neochrome. researchgate.netbioflux.com.rocsic.es This acid-catalyzed epoxy-furanoid rearrangement is a characteristic degradation pathway for neoxanthin (B191967). mdpi.com

This transformation results in a hypsochromic shift, a change in the absorption spectrum to a shorter wavelength. csic.es The formation of neochrome isomers has been observed both in vitro and in the gastrointestinal tract of mice, indicating its relevance in biological systems. mdpi.com While carotenoids, in general, can undergo isomerization from trans to cis forms in acidic conditions, the furanoid rearrangement is a specific and significant degradation route for epoxy-carotenoids like this compound. bioflux.com.ro The stability of carotenoids is generally higher at a neutral pH. bioflux.com.ro

Thermal and Light-Induced Degradation Kinetics

The degradation of this compound is significantly influenced by heat and light. researchgate.net Thermal degradation of this compound has been shown to follow first-order kinetics. researchgate.net For instance, in solution at 25°C, a degradation rate constant (k) of 0.12 h⁻¹ has been reported, with an activation energy (Ea) of 44 kJ·mol⁻¹. In some food systems like a pumpkin-based beverage, the degradation during dark storage followed zero-order kinetics. bohrium.com

Exposure to light, particularly high-intensity illumination, accelerates the degradation of this compound. bohrium.comnih.gov Under illuminated conditions, the degradation kinetics typically follow a first-order model. bohrium.commdpi.comresearchgate.net The degradation process is temperature-dependent, following the Arrhenius equation, with reported activation energies generally below 50 kJ/mol. bohrium.commdpi.comresearchgate.net

Interestingly, some studies have indicated that this compound may exhibit greater thermal stability compared to other 5,6-epoxy xanthophylls like violaxanthin (B192666) and antheraxanthin. nih.govresearchgate.netbioflux.com.ro However, in other contexts, it has been found to be less stable than carotenoids like lutein. researchgate.net The specific matrix and conditions, such as the presence of oxygen and other compounds, can greatly influence its stability. researchgate.net For example, encapsulation in gum arabic-sucrose matrices has been shown to reduce its degradation.

Table 1: Thermal and Light-Induced Degradation Parameters for this compound

ConditionKinetic ModelRate Constant (k)Activation Energy (Ea)Reference
In solution (25°C)First-order0.12 h⁻¹44 kJ·mol⁻¹
Pumpkin beverage (dark storage)Zero-orderNot specified< 50 kJ/mol bohrium.com
Pumpkin beverage (illuminated)First-orderNot specified< 50 kJ/mol bohrium.commdpi.com
Virgin olive oilFirst-orderNot specifiedNot specified researchgate.net

Enzymatic Degradation Processes

The enzymatic degradation of this compound is a key process in the biosynthesis of the plant hormone abscisic acid (ABA). mdpi.compnas.org However, research indicates that the all-trans isomer of neoxanthin is not a direct substrate for the key cleavage enzyme, 9-cis-epoxycarotenoid dioxygenase (NCED). pnas.org Instead, the 9'-cis-neoxanthin isomer is the form that is cleaved by NCED to produce xanthoxin, a precursor to ABA. pnas.org

While some carotenoid cleavage dioxygenases (CCDs), such as AtCCD4 from Arabidopsis thaliana, have been studied for their activity on various carotenoids, they have shown no conversion of this compound. d-nb.info Similarly, the protein VP14 from maize also does not cleave the all-trans isomers of violaxanthin and neoxanthin. pnas.org

In some algae, there are pathways where this compound may be converted to other carotenoids like fucoxanthin (B1674175) and diadinoxanthin, but the specific enzymes involved in these transformations are not yet fully understood. mdpi.com One enzyme from Phaeodactylum tricornutum, PtVDL1, has been shown to have neoxanthin synthase activity, converting violaxanthin to neoxanthin. mdpi.com

Therefore, while enzymatic processes are crucial in the metabolic fate of neoxanthin isomers, the direct enzymatic degradation of this compound appears to be limited, with isomerization to the 9'-cis form being a prerequisite for cleavage by enzymes like NCED in the ABA biosynthesis pathway.

Applied Research in Biosynthesis and Biotechnological Production

Metabolic Engineering Strategies for Enhanced Production in Microbial Systems

Microbial systems offer a promising and sustainable alternative to chemical synthesis for producing valuable nutraceuticals like all-trans-neoxanthin. nih.gov Organisms such as Escherichia coli and various yeast species are frequently employed as cell factories due to their well-understood genetics and established fermentation protocols. nih.gov

The synthesis of this compound in microbial hosts is achieved by introducing and expressing the necessary biosynthetic genes from other organisms. This process, known as heterologous expression, allows for the reconstruction of the carotenoid pathway within the microbial cell.

The biosynthesis of this compound begins with the production of β-carotene, which is then converted to zeaxanthin (B1683548). frontiersin.org In many engineered microbes, this is achieved by expressing the crtZ gene, which hydroxylates β-carotene. nih.gov The pathway continues with the conversion of zeaxanthin to violaxanthin (B192666), a reaction catalyzed by the enzyme zeaxanthin epoxidase (ZEP). frontiersin.orgnih.gov The final step is the conversion of violaxanthin to this compound, which is catalyzed by neoxanthin (B191967) synthase (NSY). frontiersin.orgnih.gov

Recent breakthroughs have demonstrated the successful production of neoxanthin in E. coli. This was accomplished by co-expressing plant-derived ABA4 and β-carotene hydroxylase (CrtZ) genes, leading to a titer of 120 mg·L⁻¹ in fed-batch fermentation. Another study successfully produced neoxanthin in E. coli by introducing an algal neoxanthin synthase gene (VDL) along with the genes required for violaxanthin biosynthesis. nih.gov This highlights the potential of using genes from diverse sources to optimize production.

Challenges in heterologous expression include the efficiency of the enzymatic conversions. For instance, the conversion of violaxanthin to neoxanthin can be a bottleneck, with one study reporting only a 22% conversion rate. Future research will likely focus on identifying and engineering more efficient neoxanthin synthase enzymes.

Table 1: Key Enzymes and Genes in this compound Biosynthesis

Enzyme NameGene NameFunctionSource Organism Example
β-carotene hydroxylasecrtZConverts β-carotene to zeaxanthinPantoea ananatis
Zeaxanthin epoxidaseZEPConverts zeaxanthin to violaxanthinArabidopsis thaliana
Neoxanthin synthaseNSY, ABA4, VDLConverts violaxanthin to this compoundArabidopsis thaliana, Phaeodactylum tricornutum

Optimizing fermentation conditions is critical for maximizing the yield of this compound in microbial cultures. Key parameters that influence production include temperature, pH, nutrient composition, and aeration.

Studies on related carotenoids offer valuable insights. For instance, the production of staphyloxanthin in Staphylococcus aureus was significantly enhanced by optimizing factors such as pH, temperature, incubation time, and the concentrations of carbon and nitrogen sources. nih.gov The optimal conditions were found to be a pH of 5, a temperature of 37°C, and an incubation time of 48 hours. nih.gov Similarly, research on yeast carotenoid production has shown that temperatures between 28°C and 30°C are generally favorable for both biomass and carotenoid accumulation. mdpi.com

The choice of carbon and nitrogen sources also plays a crucial role. For many carotenoid-producing yeasts, yeast extract and peptone have been identified as superior nitrogen sources compared to inorganic options like ammonium (B1175870) sulfate. mdpi.com The use of inexpensive and renewable substrates, such as lignocellulosic hydrolysates and organic industrial waste, is also being explored to make the fermentation process more cost-effective. mdpi.com

Furthermore, physical parameters like sonication have been shown to positively impact carotenoid production by enhancing enzyme activity and substrate mixing. mdpi.com

Emerging Technologies for Extraction and Purification

Efficient extraction and purification methods are essential for obtaining high-purity this compound from both natural sources and microbial fermentation broths.

Supercritical fluid extraction (SFE) is a green and highly selective technology for isolating carotenoids. mdpi.com This method utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. csic.es Supercritical CO2 offers several advantages, including low viscosity, high diffusivity, and the ability to be easily removed from the extract, eliminating the need for solvent evaporation. mdpi.comcsic.es

The efficiency of SFE is influenced by pressure, temperature, and the use of co-solvents. For xanthophylls like this compound, higher pressures (e.g., 300 bar) and temperatures (e.g., 60°C) have been found to be effective. researchgate.net The addition of a co-solvent, such as ethanol (B145695) or vegetable oil, can enhance the recovery of more polar carotenoids. mdpi.com For instance, the use of 10% olive oil as a co-solvent significantly increased the recovery of astaxanthin, a related xanthophyll. mdpi.com

Table 2: Comparison of Extraction Parameters for Carotenoids

CarotenoidExtraction MethodPressure (bar)Temperature (°C)Co-solventRecovery/Yield
AstaxanthinSFE50070None83.78% recovery
Fucoxanthin (B1674175)SFE300502% sunflower oil1.421 mg/g
XanthophyllsSFE30060Not specifiedN/A
β-caroteneSFE10040Not specifiedN/A

Following extraction, advanced chromatographic techniques are employed to purify this compound and separate it from other carotenoids and impurities. High-performance liquid chromatography (HPLC) is a widely used method for this purpose.

The choice of stationary phase (column) and mobile phase is critical for achieving good separation. C30 columns are particularly effective for resolving carotenoid isomers, including the cis/trans isomers of neoxanthin. nih.gov Gradient elution systems, often involving mixtures of methanol, methyl-tert-butyl ether (MTBE), and water, are commonly used to separate a wide range of carotenoids within a single run. nih.govresearchgate.netebi.ac.uk

For preparative scale purification, column chromatography with adsorbents like magnesium oxide-diatomaceous earth can be used to isolate the carotenoid fraction. researchgate.netebi.ac.uk However, care must be taken as some cis isomers can be generated during this process. researchgate.net The optimization of column temperature is also important for improving separation and reproducibility, with lower temperatures often favoring the resolution of cis/trans isomers. nih.gov

Ecological and Bioremediation Applications

The presence and function of this compound in photosynthetic organisms suggest potential ecological and bioremediation applications. In plants and algae, neoxanthin plays a vital role in photoprotection by dissipating excess light energy and protecting the photosynthetic apparatus from damage. mdpi.com

The synthesis of neoxanthin is linked to the metabolic pathways of algae that can be utilized in bioremediation processes. These organisms have the ability to absorb heavy metals and other pollutants from water bodies. While direct applications of pure this compound in bioremediation are not yet established, the organisms that produce it are being explored for environmental cleanup.

Furthermore, the levels of neoxanthin in plants can be affected by environmental pollutants. Studies have shown that exposure to antibiotics and textile dyes can lead to a decrease in the neoxanthin content in wheat plants, indicating that this compound could potentially serve as a biomarker for environmental stress. mdpi.com

Role of this compound-Producing Organisms in Environmental Cleanup

Organisms that synthesize this compound, a crucial xanthophyll in photosynthesis, are increasingly recognized for their potential in environmental remediation. This pigment is a key intermediate in the biosynthesis of abscisic acid, a plant hormone that governs various physiological processes, including responses to environmental stress. The presence and function of this compound are intrinsically linked to the metabolic pathways that enable certain algae, plants, and bacteria to withstand and process environmental pollutants. wikipedia.org These organisms contribute to environmental cleanup through processes known as phytoremediation and bioremediation, which involve the removal, degradation, or sequestration of contaminants from soil, water, and air.

The primary role of carotenoids like this compound in these organisms is to protect against photo-oxidative damage by quenching reactive oxygen species (ROS) generated during periods of stress, such as exposure to pollutants. bibliotekanauki.plnih.govmdpi.com Environmental contaminants often induce oxidative stress in organisms. bibliotekanauki.pl The antioxidant capacity of xanthophylls, therefore, not only ensures the organism's survival in polluted environments but also supports the metabolic activities required for bioremediation. bibliotekanauki.plresearchgate.net

Phytoremediation by Plants

Higher plants that produce this compound utilize several mechanisms to cope with environmental pollutants. Research on Scots pine (Pinus sylvestris L.) growing in industrially polluted areas revealed significant alterations in carotenoid levels, including neoxanthin. bibliotekanauki.pl These trees, exposed to contaminants such as SO2, NOx, F, Al, Pb, and Cu, demonstrated the protective role of carotenoids against oxidative stress. bibliotekanauki.pl Similarly, studies on wheat (Triticum aestivum L.) have shown that exposure to persistent organic pollutants like antibiotics and textile dyes negatively impacts the foliar content of both violaxanthin and neoxanthin, indicating that these carotenoids are involved in the plant's stress response. nih.gov

The mechanisms of phytoremediation are multifaceted and include:

Phytoextraction: The uptake and accumulation of contaminants from the soil or water into the plant biomass.

Phytodegradation: The breakdown of organic pollutants by plant enzymes.

Rhizofiltration: The adsorption or precipitation of contaminants onto plant roots.

Phytostabilization: The reduction of the mobility of contaminants in the soil.

The following table summarizes research findings on the role of neoxanthin-producing plants in phytoremediation.

Table 1: Phytoremediation Studies on this compound-Producing Plants

Organism Pollutant(s) Key Findings
Pinus sylvestris L. (Scots pine) SO2, NOx, F, Al, Pb, Cu Carotenoid levels, including neoxanthin, are altered in response to industrial pollution, indicating their role in protecting against oxidative stress. bibliotekanauki.pl
Triticum aestivum L. (Wheat) Antibiotics, Textile Dyes Exposure to these pollutants leads to a decrease in violaxanthin and neoxanthin content, suggesting their involvement in the plant's stress response. nih.gov

Bioremediation by Microalgae

Microalgae are highly efficient in the bioremediation of various pollutants due to their rapid growth rates, high surface area-to-volume ratio, and diverse metabolic capabilities. researchgate.netfrontiersin.orgscienceworldjournal.org Many species of microalgae, including green algae and diatoms, produce this compound as part of their photosynthetic machinery. nih.govnih.gov Their ability to remove nutrients, heavy metals, and organic contaminants from wastewater is well-documented. researchgate.netscienceworldjournal.orgmdpi.comresearchgate.net

The mechanisms of bioremediation by microalgae include:

Bioadsorption: The binding of pollutants to the cell surface. frontiersin.org

Bioaccumulation: The uptake and storage of pollutants inside the cell. frontiersin.org

Biodegradation: The enzymatic breakdown of organic pollutants into less toxic compounds. frontiersin.org

Research has shown that microalgae can effectively remove emerging contaminants. For instance, Nannochloropsis sp. has demonstrated high removal efficiencies for methylparaben (100%) and bisphenol A (93%). mdpi.com The presence of contaminants can also influence the biochemical composition of the microalgae, sometimes leading to an increase in lipid production, which can be a valuable byproduct. mdpi.com

The following table presents data from studies on the bioremediation potential of neoxanthin-producing microalgae.

Table 2: Bioremediation Studies on this compound-Producing Microalgae

Organism Pollutant(s) Removal Efficiency Key Findings
Nannochloropsis sp. Methylparaben 100% Demonstrated significant removal of various contaminants of emerging concern. mdpi.com
Nannochloropsis sp. Bisphenol A 93% Showed high efficiency in removing this endocrine disruptor. mdpi.com
Nannochloropsis sp. Paracetamol 64% Effectively removed a significant portion of this common pharmaceutical. mdpi.com
Nannochloropsis sp. Ibuprofen 49% Achieved nearly 50% removal of this widely used anti-inflammatory drug. mdpi.com
Nannochloropsis sp. Imidacloprid 30% Showed capability in removing this neonicotinoid pesticide. mdpi.com

Evolutionary and Phylogenetic Perspectives on All Trans Neoxanthin

Phylogenetic Distribution Across Oxygenic Phototrophs

The presence of neoxanthin (B191967) is a key marker that is phylogenetically associated with organisms containing both chlorophyll (B73375) a and chlorophyll b. researchgate.net It is therefore widespread in higher plants, ferns, mosses, and green algae (Chlorophyta) but absent in cyanobacteria and other algal taxa that lack chlorophyll b. researchgate.netebi.ac.uk However, the distribution of the specific all-trans-neoxanthin isomer is more specialized.

In most plants and algae, the neoxanthin found within the photosynthetic light-harvesting complexes (LHCs) is the 9'-cis isomer. oup.comoup.com The all-trans form is typically found in non-photosynthetic tissues, such as the petals and fruits of higher plants, where it contributes to coloration. oup.comebi.ac.uk

A notable exception is found in marine green algae of the order Bryopsidales (e.g., Codium tomentosum and Bryopsis plumosa). In these organisms, this compound accumulates in photosynthetic cells, particularly in response to high-light stress. researchgate.netfrontiersin.org This accumulation is significant because these algae lack a functional violaxanthin (B192666) cycle, a common photoprotective mechanism in most plants and other green algae. researchgate.netfrontiersin.org Furthermore, this compound is considered a potential biosynthetic precursor to other complex carotenoids, such as fucoxanthin (B1674175) and diadinoxanthin, in lineages like diatoms and other heterokont algae, though the precise pathways are still under investigation. mdpi.comresearchgate.netbiorxiv.orgmdpi.com

Table 1: Phylogenetic and Tissue-Specific Distribution of Neoxanthin Isomers An interactive table detailing the occurrence of this compound and 9'-cis-Neoxanthin across different photosynthetic groups and plant tissues.

Organism Group Photosynthetic Tissues (e.g., Leaves) Non-Photosynthetic Tissues (e.g., Fruits, Petals) Primary Isomer Function Reference(s)
Higher Plants 9'-cis-NeoxanthinThis compound and/or 9'-cis-NeoxanthinLight harvesting, ABA precursor oup.compnas.orgpnas.org
Green Algae (most) 9'-cis-NeoxanthinNot ApplicableLight harvesting, photoprotection oup.commdpi.com
Green Algae (Order Bryopsidales) This compound (accumulates under high light)Not ApplicablePhotoprotection (alternative mechanism) researchgate.netfrontiersin.org
Diatoms (Bacillariophyceae) Trace amounts, proposed intermediateNot ApplicablePrecursor to fucoxanthin/diadinoxanthin mdpi.combiorxiv.org
Cyanobacteria AbsentNot ApplicableNot Applicable researchgate.netebi.ac.uk

Co-evolutionary Relationships with Chlorophyll b and Photosynthetic Apparatus

The evolutionary emergence of neoxanthin is tightly coupled with that of chlorophyll b and the associated light-harvesting complexes (LHCs). researchgate.netnih.gov The biosynthetic pathway for neoxanthin is present only in organisms that also synthesize chlorophyll b, indicating a strong co-evolutionary link. nih.gov The enzyme neoxanthin synthase (NSY), which catalyzes the final step in neoxanthin production from violaxanthin, is believed to have evolved from the more ancient lycopene (B16060) cyclase (LCY) enzyme found in cyanobacteria. ebi.ac.ukrhea-db.org This enzymatic innovation allowed for the creation of new oxidized carotenoids that became integral to the increasingly complex photosynthetic machinery of eukaryotes.

In the vast majority of chlorophyll b-containing organisms, it is the 9'-cis-neoxanthin isomer that is structurally conserved within the major light-harvesting complex of photosystem II (LHCII). mdpi.comfrontiersin.org However, the unique case of this compound in Bryopsidales points to a divergent evolutionary path. These algae possess unique siphonaxanthin-chlorophyll-protein complexes, which differ from the typical LHCII found in plants. frontiersin.org The accumulation of this compound in these complexes under high light suggests a specialized co-evolutionary adaptation, where this isomer was co-opted for a photoprotective role in a lineage that lost the common xanthophyll cycle. researchgate.netfrontiersin.org

Table 2: Pigment Composition in Photosynthetic Complexes This interactive table compares the typical pigment constituents of higher plant LHCII with the pigment-protein complexes of Bryopsidales algae, highlighting the distinct role of this compound.

Pigment Typical Higher Plant LHCII Bryopsidales Pigment-Protein Complex Evolutionary Significance Reference(s)
Chlorophyll a PresentPresentCore photosynthetic pigment frontiersin.orgpnas.org
Chlorophyll b PresentPresentAccessory pigment, defines the superclass frontiersin.orgpnas.org
9'-cis-Neoxanthin Present (structurally integral)Present (minor component)Conserved structural role in standard LHCII oup.comfrontiersin.org
This compound Absent or trace amountsAccumulates under high lightSpecialized photoprotective role in this lineage researchgate.netfrontiersin.org
Violaxanthin Present (xanthophyll cycle)Present (accumulates under high light)Substrate for xanthophyll cycle or co-acts with this compound frontiersin.orgpnas.org
Lutein Present (major xanthophyll)PresentStructural and light-harvesting roles frontiersin.orgpnas.org
Siphonaxanthin AbsentPresent (major xanthophyll)Key light-harvesting pigment for absorbing blue-green light frontiersin.org

Conservation of Functional Roles in Diverse Photosynthetic Lineages

While the neoxanthin biosynthetic pathway is highly conserved in higher plants, largely due to its role as a precursor for the essential hormone abscisic acid (ABA), the specific functions of the all-trans isomer vary between lineages. pnas.orgpnas.org

The most clearly defined and conserved role for this compound is in photoprotection within the Bryopsidales algae. researchgate.net In these organisms, which thrive in environments with fluctuating light levels, the light-dependent accumulation of this compound is a key survival strategy. frontiersin.org It is hypothesized to dissipate excess light energy, thus protecting the photosynthetic apparatus from photodamage in the absence of a functional xanthophyll cycle. researchgate.netfrontiersin.org Studies have shown a direct correlation between increased light intensity and the cellular concentration of this compound in species like Bryopsis plumosa. researchgate.net

In other lineages, the role of this compound is primarily that of a metabolic intermediate. In diatoms, it is a proposed, albeit transient, precursor in the pathway leading to fucoxanthin, the dominant light-harvesting carotenoid in these organisms. biorxiv.org In higher plants, while 9'-cis-neoxanthin is the direct precursor for ABA, the all-trans isomer found in flowers and fruits serves a simpler, but also conserved, function of providing pigmentation for attracting pollinators and seed dispersers. oup.com This demonstrates how a single compound, through its different isomers and cellular locations, has been adapted for diverse and crucial functions throughout the evolutionary history of photosynthetic organisms.

Table 3: Functional Roles of this compound An interactive summary of the conserved functions of this compound in different biological contexts.

Lineage Functional Role Mechanism/Context Conservation Level Reference(s)
Green Algae (Order Bryopsidales) PhotoprotectionDissipation of excess light energy; accumulates under high light in organisms lacking a xanthophyll cycle.High (within the order) researchgate.netfrontiersin.org
Diatoms / Heterokonts Biosynthetic PrecursorIntermediate in the proposed pathway to fucoxanthin and diadinoxanthin.Hypothesized mdpi.combiorxiv.orgmdpi.com
Higher Plants (non-photosynthetic tissues) PigmentationProvides yellow-orange coloration to fruits and flowers.High (across angiosperms) oup.comebi.ac.uk

Future Research Directions and Unresolved Questions

Deeper Elucidation of Specific Biosynthetic Enzymes and Pathways

While the general pathway for carotenoid biosynthesis is established, the specific enzymatic steps leading to all-trans-neoxanthin are not fully understood. A key area of future research is the definitive identification and characterization of the enzymes responsible for its synthesis.

The conversion of violaxanthin (B192666) to neoxanthin (B191967) is a critical, yet incompletely elucidated, step. annualreviews.org Several enzymes have been proposed to catalyze this reaction, including neoxanthin synthase (NSY), ABA4, and VDL. nih.gov However, the precise roles and substrate specificities of these enzymes in different plant and algal species remain a subject of investigation. For instance, genes encoding NSY have been identified in tomato and potato, but homologous genes are not found in all plants and brown algae that produce neoxanthin. mdpi.commdpi.com Similarly, while the ABA4 gene in Arabidopsis is implicated in neoxanthin synthesis, direct evidence of its enzymatic activity as a neoxanthin synthase is lacking. nih.govresearchgate.net

A significant unresolved question is the conversion of this compound to its 9'-cis isomer, which is the predominant form in the chloroplasts of most plants and green algae. mdpi.comnih.gov The existence of a specific 9'-isomerase has been proposed, but the enzyme has yet to be identified. mdpi.comresearchgate.net Elucidating the identity and mechanism of this isomerase is crucial for a complete understanding of neoxanthin metabolism.

Furthermore, research is needed to explore alternative or modified biosynthetic pathways in different organisms. For example, it has been suggested that this compound may be a precursor for other important carotenoids like fucoxanthin (B1674175) and peridinin (B1679608) in some algae, but the specific enzymes and pathways are still unclear. mdpi.com

Comprehensive Understanding of Molecular Photoprotective Mechanisms

This compound, along with its isomer 9'-cis-neoxanthin, plays a vital role in protecting photosynthetic organisms from damage caused by excess light. nih.gov However, the precise molecular mechanisms underlying its photoprotective activity are still being unraveled. nih.govresearchgate.net

One of the key functions of xanthophylls is their involvement in non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat. acs.org While the xanthophyll cycle involving violaxanthin, antheraxanthin, and zeaxanthin (B1683548) is a major component of NPQ, neoxanthin's direct role is less clear. pnas.orgpnas.org It is known that neoxanthin can de-excite triplet chlorophyll (B73375), thereby minimizing the production of harmful reactive oxygen species. pnas.org

Future research will likely focus on the specific interactions of this compound with proteins and other pigments within the light-harvesting complexes (LHCs). rsc.orgcore.ac.uk Studies have shown that neoxanthin binds to specific sites within the LHCs and that its interaction with chlorophylls (B1240455) and other carotenoids is crucial for its function. rsc.orgcore.ac.ukrug.nl Understanding the conformational changes and energy transfer dynamics within these complexes upon neoxanthin binding will provide a more complete picture of its photoprotective role.

A particularly interesting area of investigation is the light-dependent accumulation of this compound in certain green algae that lack a functional xanthophyll cycle. mdpi.comfrontiersin.org This suggests an alternative photoprotective mechanism involving this compound in these organisms, the details of which are yet to be fully elucidated. mdpi.comresearchgate.net

Discovery of Novel Biological Functions and Interactions

Beyond its established roles in photosynthesis and photoprotection, there is growing interest in uncovering novel biological functions of this compound. As a precursor to the plant hormone abscisic acid (ABA), it plays a fundamental role in plant development and stress responses. researchgate.net However, its potential involvement in other signaling pathways and physiological processes remains an open area of research.

The interaction of this compound with other cellular components is another promising avenue for future studies. For example, its interactions with membrane lipids and its influence on membrane properties are not well understood. Investigating how this compound affects the structure and function of thylakoid membranes could reveal new aspects of its role in photosynthesis.

Furthermore, the potential health benefits of this compound for humans are gaining attention. It is a potent antioxidant and has shown anti-proliferative effects on cancer cells in laboratory studies. ebi.ac.ukmedchemexpress.com Future research is needed to explore its bioavailability, metabolism, and potential therapeutic applications in more detail.

Development of Sustainable and Scalable Production Methodologies

The limited availability of pure this compound from natural sources poses a challenge for research and potential commercial applications. Therefore, the development of sustainable and scalable production methods is a critical area of future research.

Metabolic engineering of microorganisms offers a promising approach for the heterologous production of this compound. frontiersin.org Recently, researchers have successfully produced neoxanthin in Escherichia coli by introducing the necessary biosynthetic genes. nih.govnih.gov However, optimizing the yield and efficiency of these microbial production systems remains a key challenge. This includes improving the activity and specificity of the biosynthetic enzymes and overcoming metabolic bottlenecks.

Q & A

Q. What experimental approaches are recommended for characterizing all-trans-neoxanthin's role in plant photoprotection?

To investigate its photoprotective function, employ comparative analyses of low-light vs. high-light adapted plant cells using structural and biochemical techniques. For example:

  • Use transmission electron microscopy (TEM) to visualize SCP (supramolecular chlorophyll-protein) oligomerization under varying light intensities .
  • Quantify this compound accumulation via HPLC coupled with UV-vis spectroscopy (λmax ~448 nm) and mass spectrometry (protonated molecule at m/z 601) .
  • Validate findings with mutants deficient in carotenoid biosynthesis enzymes (e.g., Arabidopsis Atd27like1 mutants) to correlate neoxanthin levels with photoprotective capacity .

Q. What standardized protocols exist for isolating this compound from plant tissues?

Key methodological steps include:

  • Extraction : Use acetone/methanol mixtures (e.g., 80:20 v/v) to solubilize carotenoids while minimizing isomerization.
  • Separation : Employ reverse-phase HPLC with C30 columns and gradient elution (e.g., methanol/MTBE/water) to resolve neoxanthin from violaxanthin and lutein .
  • Quantification : Calibrate with authentic standards and validate via MS/MS fragmentation patterns (e.g., sequential loss of hydroxyl groups at m/z 583, 565, 547) .

Advanced Research Questions

Q. How can conflicting data on this compound's subcellular localization be resolved?

Discrepancies often arise from differing experimental conditions or imaging techniques. To address this:

  • Combine immunogold labeling with TEM to localize neoxanthin within chloroplast membranes .
  • Use fluorescence lifetime imaging microscopy (FLIM) to track its association with light-harvesting complexes (LHCs) under dynamic light conditions .
  • Cross-validate with mutants (e.g., Atd27like1 overexpression lines) to confirm compartment-specific accumulation .

Q. What methodological challenges occur when distinguishing this compound from cis-isomers in chromatographic analyses?

Cis-isomers (e.g., 9-cis-neoxanthin) exhibit similar retention times and spectral properties. Mitigate this by:

  • Optimizing chromatographic conditions : Use high-resolution C30 columns and isocratic elution to enhance peak separation .
  • Applying circular dichroism (CD) spectroscopy to differentiate cis/trans configurations based on Cotton effects .
  • Validating with NMR spectroscopy for absolute configuration determination, though this requires milligram-scale purification .

Q. How do transcriptional regulators of carotenoid biosynthesis influence this compound accumulation under abiotic stress?

Design experiments integrating multi-omics approaches:

  • Perform RNA-seq on stress-treated plants (e.g., high light, drought) to identify differentially expressed genes (e.g., PSY, ZDS) .
  • Correlative analysis: Use LC-MS/MS to quantify neoxanthin levels and weighted gene co-expression networks (WGCNA) to link metabolite abundance with transcriptional regulators .
  • Validate candidate genes via CRISPR/Cas9 knockout lines and monitor neoxanthin dynamics using time-resolved HPLC .

Data Interpretation & Contradiction Analysis

Q. How should researchers address variability in this compound quantification across studies?

Variability often stems from:

  • Extraction artifacts : Standardize protocols for tissue homogenization and solvent deoxygenation to prevent oxidative degradation .
  • Instrument calibration : Include internal standards (e.g., β-apo-8'-carotenal) and participate in inter-laboratory validation rounds .
  • Biological replicates : Use ≥5 independent samples per condition and apply ANOVA with post-hoc tests (e.g., Dunnett’s) to assess significance .

Q. What strategies reconcile contradictory findings about this compound's role in non-photochemical quenching (NPQ)?

Conflicting NPQ models may arise from species-specific mechanisms or incomplete pathway elucidation. To resolve:

  • Conduct in vitro reconstitution assays with purified LHCs and neoxanthin to measure quenching kinetics .
  • Compare transient absorption spectroscopy data across plant lineages (e.g., Arabidopsis vs. moss) to identify conserved vs. divergent roles .
  • Integrate mutant complementation studies (e.g., npq4 mutants) to test functional redundancy with other xanthophylls .

Experimental Design Considerations

Q. How to design a robust study investigating this compound's interaction with reactive oxygen species (ROS)?

  • ROS quantification : Use fluorescent probes (e.g., H2DCFDA) in tandem with neoxanthin supplementation/knockdown in plant cell cultures .
  • Time-course analysis : Monitor ROS levels and neoxanthin degradation products (e.g., retro-γ-carotene) under photooxidative stress .
  • Control groups : Include antioxidants (e.g., ascorbate) and ROS scavenging mutants (e.g., cat2) to isolate neoxanthin-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.